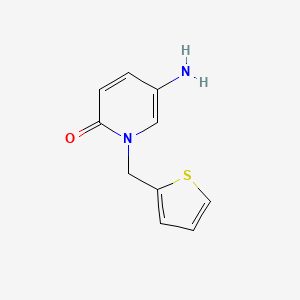![molecular formula C15H13I2NO3 B13089306 (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal is a synthetic organic compound characterized by the presence of amino, hydroxyphenoxy, and diiodophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal typically involves multi-step organic reactions. One common approach is the iodination of a precursor compound followed by the introduction of the amino and hydroxyphenoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the quality standards required for its applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diiodophenyl oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its diiodophenyl groups make it suitable for use in radiolabeling experiments, aiding in the visualization of biological processes.
Medicine
In medicine, this compound has potential applications as a diagnostic agent due to its radiolabeling capabilities. It may also be explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal involves its interaction with specific molecular targets. The amino and hydroxyphenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The diiodophenyl groups may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(diiodoamino)-3-[4-(4-hydroxyphenoxy)phenyl]-2,3-diiodopropanoic acid
- 4-[(2S)-3-cyclohexyl-1-oxo-1-(2-thiazolylamino)propan-2-yl]-N-(4-methoxyphenyl)-3-oxo-1-piperazinecarboxamide
Uniqueness
Compared to similar compounds, (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal stands out due to its specific combination of functional groups
Eigenschaften
Molekularformel |
C15H13I2NO3 |
|---|---|
Molekulargewicht |
509.08 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal |
InChI |
InChI=1S/C15H13I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-8,10,20H,5,18H2/t10-/m0/s1 |
InChI-Schlüssel |
UYEQBINQDAPKHN-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C=O)N)I |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C=O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






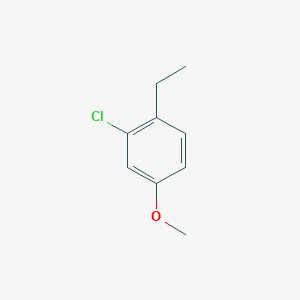
![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)

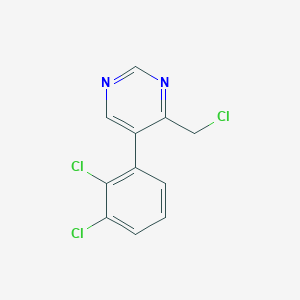
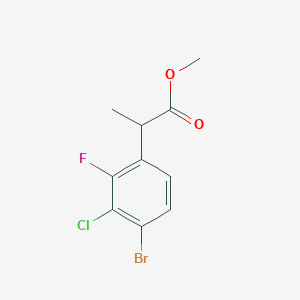
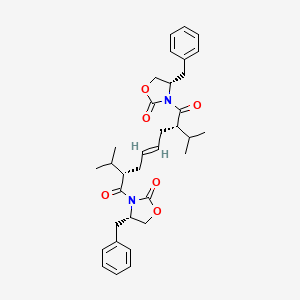

![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)

